Biological Activity: 1.8-Fold Higher Potency than 3-Chlorophenyl Analog
In a quantitative high-throughput screening (qHTS) assay for enzyme inhibition, cyclopentyl 3,5-difluorophenyl ketone (Compound 34) demonstrated superior potency with an IC50 of 0.018 μM, compared to its direct 3-chlorophenyl analog (Compound 36) which showed an IC50 of 0.040 μM [1]. The 3,5-difluorophenyl group also outperformed the 3-chlorophenyl group when paired with an ethyl substituent (IC50 of 0.010 μM vs 0.018 μM, respectively), confirming the 3,5-difluoro substitution as a key driver of enhanced activity in this chemotype [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.018 μM (Cyclopentyl 3,5-difluorophenyl ketone, Compound 34) |
| Comparator Or Baseline | 0.040 μM (Cyclopentyl 3-chlorophenyl analog, Compound 36) |
| Quantified Difference | 2.2-fold lower IC50 (higher potency) |
| Conditions | NIH Chemical Genomics Center qHTS protocol, duplicate runs, Log IC50 standard errors 0–0.02 |
Why This Matters
This head-to-head potency advantage directly impacts SAR studies; selecting the difluoro analog can lower the required concentration for target engagement, reducing off-target risk and improving assay signal-to-noise ratios.
- [1] NIH Chemical Genomics Center. qHTS Assay. (as published in PMC2804034, Table 3). https://pmc.ncbi.nlm.nih.gov/articles/PMC2804034/table/T3/ View Source
